molecular formula C9H8O4 B13740050 1,3-Benzodioxole-5-carboxaldehyde,6-hydroxy-7-methyl-

1,3-Benzodioxole-5-carboxaldehyde,6-hydroxy-7-methyl-

Cat. No.: B13740050
M. Wt: 180.16 g/mol
InChI Key: BLOUTYQUGHUFFJ-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-carboxaldehyde, 6-hydroxy-7-methyl- is an organic compound with the molecular formula C9H8O4 It is a derivative of benzodioxole, featuring a carboxaldehyde group at the 5-position, a hydroxyl group at the 6-position, and a methyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole-5-carboxaldehyde, 6-hydroxy-7-methyl- can be synthesized through several methods. One common approach involves the reaction of hexamethylenetetramine with 1,3-benzodioxol-5-ol, 4-methyl- under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-carboxaldehyde, 6-hydroxy-7-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxaldehyde group can be reduced to form an alcohol.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 1,3-benzodioxole-5-carboxylic acid, 6-hydroxy-7-methyl-.

    Reduction: Formation of 1,3-benzodioxole-5-methanol, 6-hydroxy-7-methyl-.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1,3-Benzodioxole-5-carboxaldehyde, 6-hydroxy-7-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-carboxaldehyde, 6-hydroxy-7-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxaldehyde groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperonal (1,3-Benzodioxole-5-carboxaldehyde): Similar structure but lacks the hydroxyl and methyl groups.

    1,3-Benzodioxole-5-carboxylic acid: Similar structure but has a carboxylic acid group instead of a carboxaldehyde group.

    6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Similar structure but has a bromine atom at the 6-position.

Uniqueness

1,3-Benzodioxole-5-carboxaldehyde, 6-hydroxy-7-methyl- is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

6-hydroxy-7-methyl-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C9H8O4/c1-5-8(11)6(3-10)2-7-9(5)13-4-12-7/h2-3,11H,4H2,1H3

InChI Key

BLOUTYQUGHUFFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC2=C1OCO2)C=O)O

Origin of Product

United States

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